molecular formula C18H21N3O2S2 B11433845 N-mesityl-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-mesityl-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B11433845
M. Wt: 375.5 g/mol
InChI Key: QYLZWYHYRRRPRG-UHFFFAOYSA-N
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Description

2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetylation of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated control systems to ensure consistent quality and efficiency. The choice of solvents and reagents would also be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound in drug discovery and development.

    Medicine: It may exhibit pharmacological properties, making it a candidate for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-4-OXO-3-PHENYL-4H-CHROMEN-7-YL ACETATE
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one

Uniqueness

Compared to similar compounds, 2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE stands out due to its unique thieno[3,2-d]pyrimidine core and the presence of both sulfanyl and acetyl groups

Properties

Molecular Formula

C18H21N3O2S2

Molecular Weight

375.5 g/mol

IUPAC Name

2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C18H21N3O2S2/c1-10-7-11(2)15(12(3)8-10)20-14(22)9-25-18-19-13-5-6-24-16(13)17(23)21(18)4/h7-8H,5-6,9H2,1-4H3,(H,20,22)

InChI Key

QYLZWYHYRRRPRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)SCC3)C

Origin of Product

United States

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